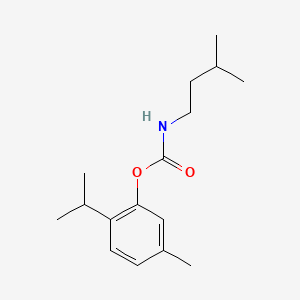

Thymyl n-isoamylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-2-propan-2-ylphenyl) N-(3-methylbutyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-11(2)8-9-17-16(18)19-15-10-13(5)6-7-14(15)12(3)4/h6-7,10-12H,8-9H2,1-5H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFPIHZOFZLQJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OC(=O)NCCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870624 | |

| Record name | Carbamic acid, (3-methylbutyl)-, 5-methyl-2-(1-methylethyl)phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578-20-1 | |

| Record name | Carbamic acid, (3-methylbutyl)-, 5-methyl-2-(1-methylethyl)phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymyl N-isoamylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, (3-methylbutyl)-, 5-methyl-2-(1-methylethyl)phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THYMYL N-ISOAMYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X61JQX8UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Comprehensive Overview of Thymyl N Isoamylcarbamate Within Chemical Biology Research

Contextualization of Carbamate (B1207046) Esters in Academic and Synthetic Chemistry

Carbamate esters, formally derived from the unstable carbamic acid, are a significant class of organic compounds with the general structure R2NC(O)OR'. This functional group is a cornerstone in various areas of chemistry and biology. In synthetic chemistry, carbamates are widely recognized as key protecting groups for amines, a strategy crucial in peptide synthesis and the construction of complex molecules.

The synthesis of carbamate esters can be achieved through several established routes. These include the reaction of isocyanates with alcohols, the condensation of carbamoyl (B1232498) chlorides with alcohols, and the reaction of chloroformates with amines. More contemporary methods focus on greener chemistry principles, such as the direct utilization of carbon dioxide with amines and alkyl halides. menofia.edu.eg This highlights the ongoing efforts to develop more sustainable synthetic pathways for this important class of compounds.

From a biological perspective, the carbamate functional group is present in a range of bioactive molecules. Notably, it is the defining feature of carbamate insecticides, which function by inhibiting the acetylcholinesterase enzyme. This mode of action has also been harnessed in the development of pharmaceuticals. Furthermore, the carbamate linkage is integral to the structure of polyurethanes, a major class of polymers with widespread industrial applications.

Historical Perspectives in Research on Related Thymol (B1683141) Derivatives and Carbamates

The scientific journey of thymol and its derivatives is a long and varied one. Thymol itself, a naturally occurring monoterpenoid phenol (B47542) from the oil of thyme, was first isolated in the 18th century. menofia.edu.eg Its antiseptic properties were discovered in the late 19th century, leading to its use in various applications, including as a disinfectant and in oral hygiene products.

The exploration of thymol's therapeutic potential led to the synthesis of numerous derivatives to enhance or modify its biological activity. Historically, research has focused on leveraging the antimicrobial, antifungal, and anti-inflammatory properties of the thymol scaffold. menofia.edu.eg This has resulted in a vast library of thymol-based compounds with a wide spectrum of investigated activities, including analgesic and anticonvulsant properties.

In parallel, carbamate chemistry has its own rich history. The development of carbamate-based compounds for biological applications gained significant momentum in the 20th century. A notable historical application of a thymol carbamate is the use of Thymyl n-isoamylcarbamate, under the name Egressin, as an anthelmintic agent for treating nematode infestations. menofia.edu.egresearchgate.net Historical studies and reviews from the mid-20th century document its use in the treatment of pinworm infections, often in comparison with other anthelmintics of the era like gentian violet. secal.esperu.edu However, some historical accounts noted its efficacy could be limited, with reports of cure rates around 40%. annualreviews.org

Current Research Landscape and Academic Significance of this compound

The current academic interest in this compound appears to be situated at the confluence of several research streams, primarily its potential as an acetylcholinesterase inhibitor and its historical use as an anthelmintic and potential insecticidal agent. menofia.edu.egevitachem.com

The historical application of this compound as the anthelmintic "Egressin" provides a foundation for its academic significance in parasitology. menofia.edu.egresearchgate.net While it has been mentioned in historical reviews of treatments for helminthic infections, there is a noticeable lack of recent, in-depth studies evaluating its mechanism of action or comparative efficacy against modern anthelmintics. secal.esannualreviews.orgdntb.gov.ua

In the broader context of agricultural and public health, carbamates are known for their insecticidal properties. This compound is noted for its potential in this area, as well as for fungicidal applications. evitachem.com However, detailed research data on its spectrum of activity, potency against specific pests, and environmental fate are not extensively documented in recent academic publications.

Patents occasionally list this compound among numerous other chemical entities for various applications, including in formulations for transdermal drug delivery or as part of compositions for treating inflammatory conditions. google.comgoogle.comjustia.comgoogleapis.comgoogle.comjustia.comgoogleapis.comgoogleapis.com This suggests a continued, albeit niche, interest in the compound within the chemical and pharmaceutical industries.

Synthetic Methodologies and Chemical Transformations of Thymyl N Isoamylcarbamate

Classical and Established Synthetic Routes to Thymyl n-isoamylcarbamate

Traditional methods for synthesizing carbamates, including this compound, have been well-documented and rely on robust and predictable chemical reactions. These routes are characterized by their efficiency and high yields, though they often involve the use of hazardous reagents.

A primary and direct method for the synthesis of this compound involves the reaction between thymyl chloroformate and isoamylamine (B31083). This reaction is a specific example of the general synthesis of carbamates from chloroformates and amines. In this process, the nucleophilic amine group of isoamylamine attacks the electrophilic carbonyl carbon of thymyl chloroformate. This is followed by the elimination of hydrogen chloride, which is typically neutralized by the addition of a base, to yield the final carbamate (B1207046) product.

The general reaction can be depicted as: R-O-CO-Cl + R'-NH₂ → R-O-CO-NH-R' + HCl

In the context of this compound synthesis, R represents the thymyl group and R' represents the isoamyl group. The reaction is often carried out in an inert solvent to facilitate the interaction of the reactants. The choice of base and reaction conditions can influence the yield and purity of the product. This method is analogous to the synthesis of other carbamates where an alcohol is first converted to a chloroformate, which then reacts with an amine. nih.gov

The formation of this compound can also be described through general carbamoylation and esterification pathways. One common and effective route involves the reaction of thymol (B1683141) with an isoamyl isocyanate. evitachem.com In this pathway, the hydroxyl group of thymol acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This addition reaction typically proceeds without the need for a catalyst, although one may be used to increase the reaction rate, and it does not produce a byproduct, making it a highly atom-economical method.

Another established pathway is the reaction of thymol with isoamyl carbamoyl (B1232498) chloride. This reaction is similar to the chloroformate method, where the phenolic hydroxyl group of thymol attacks the carbamoyl chloride, leading to the formation of the carbamate and elimination of HCl.

These classical routes, while effective, often rely on precursors like phosgene (B1210022) (for the synthesis of chloroformates and isocyanates), which is highly toxic. researchgate.net This has driven the development of safer and more environmentally friendly synthetic alternatives.

Modern and Sustainable Approaches for Carbamate Synthesis Applicable to this compound

In response to the growing demand for green chemistry, modern synthetic strategies focus on avoiding hazardous reagents, minimizing waste, and utilizing renewable resources. These principles are applicable to the synthesis of this compound.

A prominent green approach to carbamate synthesis involves using carbon dioxide (CO₂) as a renewable and non-toxic C1 feedstock, replacing hazardous phosgene derivatives. ingentaconnect.comresearchgate.net This method typically involves a three-component reaction between an amine, CO₂, and an alcohol or alkyl halide. acs.orgoup.com

For the synthesis of this compound, this would involve the reaction of isoamylamine, carbon dioxide, and thymol. The reaction first forms a carbamic acid intermediate from the amine and CO₂, which is then esterified by thymol. oup.com

Key features of CO₂ utilization in carbamate synthesis include:

Use of a renewable feedstock: CO₂ is an abundant and inexpensive C1 source. researchgate.net

High atom economy: The reaction can be highly efficient, incorporating the majority of the atoms from the reactants into the final product. bohrium.com

Milder reaction conditions: Recent research has focused on developing catalytic systems, such as deep eutectic solvents (DES) or copper-based catalysts, that allow the reaction to proceed under atmospheric pressure and at room temperature. bohrium.comrsc.org

A continuous flow process for this type of synthesis has also been developed, which can significantly reduce reaction times and improve safety. acs.org

Solvent-free synthesis is a cornerstone of green chemistry, aiming to reduce the environmental impact associated with solvent use and disposal. researchgate.netbanglajol.info These methods can be applied to the synthesis of carbamate derivatives like this compound.

One approach involves reacting an alcohol or phenol (B47542) with sodium cyanate (B1221674) and trichloroacetic acid under solvent-free conditions, which has been shown to produce primary carbamates in high yield and purity. banglajol.infobanglajol.info Another method is mechanochemical synthesis using a ball mill, which can facilitate reactions between solid reagents or a solid and a small amount of liquid, often without any bulk solvent. researchgate.net For instance, the base-catalyzed synthesis of carbamates from isocyanates and alcohols can be performed efficiently in a ball mill. researchgate.net

Advantages of Solvent-Free Synthesis:

Reduced environmental pollution and waste generation.

Often leads to shorter reaction times and simpler work-up procedures. banglajol.info

Can sometimes lead to different reactivity or product selectivity compared to solution-phase reactions. researchgate.net

| Synthesis Strategy | Key Reactants | Environmental Considerations |

| CO₂ Utilization | Amine, CO₂, Alcohol/Alkyl Halide | Utilizes renewable CO₂; avoids toxic phosgene; can be performed under mild conditions. acs.orgingentaconnect.comrsc.org |

| Solvent-Free | Alcohol/Phenol, Isocyanate or Sodium Cyanate | Eliminates solvent waste; reduces pollution; often energy-efficient. researchgate.netbanglajol.inforesearchgate.net |

Derivatization Strategies and Analog Synthesis of this compound

The derivatization of this compound or the synthesis of its analogs is a common strategy in medicinal chemistry and materials science to explore structure-activity relationships or to fine-tune the compound's properties. researchgate.net This involves systematically modifying different parts of the molecule.

Potential modifications include:

Alteration of the Phenolic Moiety: Thymol can be replaced with other phenols or alcohols to investigate the influence of the aromatic ring's substituents on the molecule's activity. For example, carvacrol, an isomer of thymol, could be used to synthesize the corresponding carvacryl n-isoamylcarbamate. researchgate.net

Modification of the Amine Component: The isoamyl group can be substituted with various other alkyl or aryl groups. This can be achieved by using different primary or secondary amines in the synthesis, such as in the reaction with thymyl chloroformate or by using different isocyanates. nih.govsciencemadness.org This allows for the exploration of how the size, shape, and polarity of this group affect the compound's properties.

Changes to the Carbamate Linker: The carbamate group itself can be replaced with other functional groups to create isosteres, such as ureas, thiocarbamates, or amides. nih.gov For example, reacting thymol with an isothiocyanate would yield a thiocarbamate analog.

These derivatization strategies allow for the creation of a library of compounds based on the this compound scaffold, which can then be screened for desired biological or chemical properties. nih.govresearchgate.net

Advanced Structural and Spectroscopic Characterization of Thymyl N Isoamylcarbamate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

NMR spectroscopy is a powerful method for investigating the detailed structure and dynamic behavior of molecules in solution. sioc.ac.cn For thymyl n-isoamylcarbamate, NMR studies provide insights into the arrangement of atoms and the rotational freedom around specific bonds.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule. The chemical shifts (δ) in these spectra are indicative of the electronic environment of each nucleus, while the coupling constants (J) in ¹H NMR reveal the connectivity between neighboring protons.

Predicted ¹H and ¹³C NMR Data for this compound: This table is a hypothetical representation based on known chemical shift ranges for similar functional groups and is for illustrative purposes.

To unambiguously assign all proton and carbon signals and to piece together the molecular structure, two-dimensional (2D) NMR experiments are employed. youtube.comemerypharma.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comemerypharma.com For this compound, COSY would reveal correlations between the protons on the thymol (B1683141) ring and between the protons within the n-isoamyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). emerypharma.comgithub.ioustc.edu.cn This is crucial for assigning the carbon spectrum based on the proton assignments.

The combination of these 2D NMR techniques allows for a complete and detailed mapping of the atomic connectivity in this compound. github.ioustc.edu.cn

The choice of solvent can significantly influence NMR spectra, affecting chemical shifts and even the observed conformational equilibria. researchgate.net In carbamates, the solvent can impact the rotation around the N-C bond due to differing stabilization of the ground and transition states. researchgate.netcolostate.edu For primary carbamates, polar solvents that can act as hydrogen bond acceptors can influence the conformational isomerization. researchgate.net Studies on other carbamates have shown that changing the NMR solvent can simplify complex spectra that arise from the presence of rotamers (different conformations due to restricted rotation). researchgate.net While specific studies on solvent effects for this compound are not available, it is reasonable to expect that solvents could influence the rotational barrier of the carbamate (B1207046) group and the chemical shifts of the NH proton and nearby atoms through hydrogen bonding and polarity effects. researchgate.netusn.no

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Ion Characterization

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. chim.luchemguide.co.ukuni-saarland.de

ESI-MS and MALDI-MS are soft ionization techniques that are well-suited for analyzing organic molecules like this compound, as they typically produce an intact molecular ion or a protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight (263.37 g/mol ). nih.govuni-saarland.deshu.ac.uk

ESI-MS: This technique is often coupled with liquid chromatography (LC) and is highly sensitive. shu.ac.ukhpst.cz It would be used to confirm the molecular weight of this compound and can provide structural information through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to reveal its substructures. hpst.cz

MALDI-MS: MALDI is another soft ionization method that is particularly useful for analyzing molecules that are prone to fragmentation. nih.govnih.gov In the context of carbamates, MALDI-MS has been used to study their covalent modification of proteins. nih.gov For this compound, MALDI-MS would provide a clear molecular ion peak, confirming its identity.

The fragmentation of carbamates in MS often involves characteristic cleavages around the carbamate functional group. researchgate.net For this compound, expected fragmentation pathways would include the loss of the isoamyl group or the cleavage of the ester bond, leading to fragments corresponding to the thymol and isoamylcarbamate moieties.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is a standard method for the analysis of volatile and semi-volatile compounds. However, carbamates are known to be thermally sensitive and can degrade in the high temperatures of the GC injector. nih.gov This can lead to the observation of degradation products rather than the intact molecule.

To overcome this, specific analytical approaches, such as on-column injection, can be used to minimize thermal degradation. nih.gov When properly applied, GC-MS can be used to confirm the identity of this compound by comparing its retention time and mass spectrum to a known standard. The mass spectrum obtained from GC-MS will show the molecular ion (if stable enough under the conditions) and a characteristic fragmentation pattern that serves as a chemical "fingerprint" for the compound, allowing for its unambiguous identification and the assessment of its purity. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characteristics

Expected Characteristic Vibrational Modes:

The primary functional groups within this compound—the carbamate group (-NH-C(=O)-O-), the aromatic ring of the thymol substituent, and the aliphatic isoamyl and isopropyl groups—would give rise to distinct peaks in the IR and Raman spectra.

Carbamate Group Vibrations: The carbamate linkage is central to the molecule's identity and would produce several characteristic bands. A prominent feature in the IR spectrum is the carbonyl (C=O) stretching vibration, typically observed in the region of 1730-1680 cm⁻¹. The N-H stretching vibration of the secondary amine within the carbamate would appear as a sharp band around 3450-3300 cm⁻¹. Furthermore, N-H bending and C-N stretching vibrations would be expected in the 1550-1500 cm⁻¹ and 1250-1020 cm⁻¹ regions, respectively. nih.govchemrxiv.orgacs.org

Aromatic Ring Vibrations: The substituted benzene (B151609) ring from the thymol portion would be identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring, typically appearing in the 1600-1450 cm⁻¹ range. researchgate.netmdpi.com Out-of-plane C-H bending vibrations, which are often strong in IR spectra, would provide information on the substitution pattern of the aromatic ring and are expected in the 900-675 cm⁻¹ region.

Aliphatic Group Vibrations: The isopropyl and n-isoamyl groups would contribute C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). C-H bending vibrations for these aliphatic chains would be observed around 1465 cm⁻¹ (for CH₂) and 1380-1365 cm⁻¹ (for CH₃ groups). The presence of the isopropyl group may be confirmed by a characteristic split in the CH₃ bending band.

A comparative analysis of IR and Raman spectra would be beneficial, as some vibrational modes that are weak in IR may be strong in Raman, and vice-versa, providing complementary information. researchgate.net For instance, the symmetric stretching of the aromatic ring is often a strong band in Raman spectra.

A hypothetical table of the expected major vibrational bands for this compound is presented below.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) |

| N-H Stretch | Secondary Amine (Carbamate) | 3450-3300 | Medium-Sharp |

| Aromatic C-H Stretch | Aromatic Ring | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | Isopropyl, Isoamyl | 2960-2850 | Strong |

| C=O Stretch | Carbonyl (Carbamate) | 1730-1680 | Strong |

| C=C Stretch | Aromatic Ring | 1600-1450 | Medium-Variable |

| N-H Bend | Secondary Amine (Carbamate) | 1550-1500 | Medium |

| Aliphatic C-H Bend | Isopropyl, Isoamyl | 1465-1365 | Medium |

| C-O Stretch | Ester (Carbamate) | 1300-1200 | Strong |

| C-N Stretch | Amine (Carbamate) | 1250-1020 | Medium |

| Aromatic C-H Bend (out-of-plane) | Aromatic Ring | 900-675 | Strong |

This table is predictive and based on characteristic group frequencies. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structural Determination (If Available in Literature)

A search of the published scientific literature and crystallographic databases did not yield any reports on the single-crystal X-ray structure of this compound. Therefore, no experimental crystallographic data can be presented.

Should a suitable single crystal of this compound be grown and analyzed in the future, the resulting data would include:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

Space Group: The description of the symmetry elements present in the crystal lattice.

Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell, which define the molecular structure.

Intermolecular Interactions: Details of non-covalent interactions, such as hydrogen bonds involving the N-H and C=O groups of the carbamate, which are crucial for understanding the crystal packing and physical properties of the solid.

This information would allow for a detailed analysis of the molecule's conformation, including the planarity of the carbamate group and the relative orientations of the thymol and isoamyl substituents. Such data is invaluable for computational chemistry studies and for understanding structure-activity relationships.

Computational and Theoretical Chemistry Investigations of Thymyl N Isoamylcarbamate

Molecular Docking and Ligand-Protein Interaction Modeling (Hypothetical Targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This modeling approach is crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. nih.govnih.gov

For Thymyl n-isoamylcarbamate, while specific docking studies are not extensively published, hypothetical targets can be proposed based on the known activities of related carbamate (B1207046) and thymol (B1683141) compounds. A prominent target for carbamates is Acetylcholinesterase (AChE), an enzyme critical in the nervous system. nih.govdoaj.orgplos.orgnih.gov Docking simulations could be employed to model the interaction of this compound within the AChE active site.

The modeling process would involve:

Preparation of the Receptor: Obtaining the 3D crystal structure of the target protein (e.g., human AChE) from a database like the Protein Data Bank (PDB).

Ligand Preparation: Generating the 3D conformation of this compound and optimizing its geometry.

Docking Simulation: Using software to systematically sample different orientations and conformations of the ligand within the receptor's binding site.

Scoring and Analysis: A scoring function estimates the binding affinity (e.g., in kcal/mol), and the resulting poses are analyzed to identify key molecular interactions. nih.gov

Potential interactions between this compound and a hypothetical enzyme active site, such as AChE, would likely involve a combination of forces. The carbamate group could form hydrogen bonds with amino acid residues like serine or histidine. The aromatic thymol ring might engage in π-π stacking or hydrophobic interactions with aromatic residues such as tryptophan or tyrosine, while the flexible isoamyl group could fit into a hydrophobic pocket. mdpi.com

Table 1: Hypothetical Molecular Docking Results for this compound with Acetylcholinesterase (AChE)

| Parameter | Predicted Value/Interaction | Description |

| Binding Affinity (Docking Score) | -8.5 kcal/mol | A hypothetical score indicating a potentially strong and stable binding interaction. |

| Hydrogen Bonds | N-H group with Ser203; C=O group with Gly118 | The carbamate moiety acts as both a hydrogen bond donor and acceptor, anchoring the ligand in the active site. |

| Hydrophobic Interactions | Isoamyl chain with Trp84; Isopropyl group with Phe330 | The alkyl groups fit into hydrophobic pockets of the enzyme, contributing to binding stability. |

| π-π Stacking | Thymol ring with Trp84 | The aromatic ring of the thymol moiety interacts with the aromatic ring of a tryptophan residue. |

This table is illustrative and based on typical interactions observed for similar compounds.

Quantum Mechanical (QM) and Molecular Mechanics (MM) Studies of Electronic Structure and Reactivity

Quantum mechanics (QM) and molecular mechanics (MM) are two fundamental approaches in computational chemistry. QM methods, such as Density Functional Theory (DFT), are based on the principles of quantum physics and provide detailed information about the electronic structure of a molecule. rsc.org MM methods use classical physics to model molecules as a collection of atoms held together by springs, offering a faster but less detailed approach suitable for large systems.

For this compound, DFT calculations can be used to optimize its molecular geometry and compute a range of electronic descriptors that are crucial for understanding its reactivity. nih.govplos.org Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. ucsb.edu The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. ucsb.edu

These quantum chemical descriptors are valuable in predicting how the molecule might behave in chemical reactions and how it interacts with biological targets. ucsb.edumdpi.com For instance, the distribution of electron density and electrostatic potential can highlight regions of the molecule that are likely to engage in electrostatic or nucleophilic/electrophilic interactions.

Table 2: Hypothetical Quantum Mechanical Properties of this compound (Calculated via DFT)

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.2 eV | Indicates the energy of the outermost electrons and potential for electron donation. |

| LUMO Energy | -0.5 eV | Indicates the energy of the lowest available electron orbital and potential for electron acceptance. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.5 Debye | Quantifies the overall polarity of the molecule, influencing its solubility and ability to form dipole-dipole interactions. |

| Electron Affinity (EA) | 0.8 eV | Relates to the energy change when an electron is added, influencing interactions with biological targets. nih.gov |

This table contains theoretical values for illustrative purposes.

Conformational Analysis and Energy Landscape Exploration of this compound

This compound possesses several rotatable single bonds, particularly in the isoamyl chain and the linkage between the thymol ring and the carbamate group. Rotation around these bonds gives rise to different three-dimensional arrangements, or conformations, of the molecule. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers for converting between them. nih.gov

This exploration of the molecule's energy landscape is critical because the biological activity of a flexible molecule often depends on its ability to adopt a specific conformation that is complementary to its target's binding site. Computational methods can systematically rotate the flexible bonds and calculate the potential energy of each resulting conformation. The results can be visualized as a potential energy surface, where valleys represent stable conformations and peaks represent transition states. nih.gov Understanding this landscape helps to predict the most likely shape of the molecule in different environments.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Principles

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. wikipedia.orgmdpi.com The underlying principle is that the structure of a molecule dictates its properties and activities. mdpi.com These models are widely used in drug discovery and environmental toxicology to predict the activity of new or untested chemicals. mdpi.comwikipedia.org

The development of a robust QSAR/QSPR model involves several key steps:

Data Set Collection: Assembling a set of structurally related molecules with experimentally measured activity or property data. semanticscholar.org

Descriptor Calculation: Quantifying the structural features of each molecule using numerical values called molecular descriptors. researchgate.net

Model Building: Using statistical methods, such as Multiple Linear Regression (MLR), to build a mathematical relationship between the descriptors (independent variables) and the activity/property (dependent variable). nih.gov

Model Validation: Rigorously testing the model's robustness and predictive power. wikipedia.orgbasicmedicalkey.com

Molecular descriptors are numerical representations of a molecule's chemical information. nih.gov There are thousands of descriptors that can be calculated, categorized as:

Constitutional (1D/2D): Based on the molecular formula and connectivity (e.g., molecular weight, atom counts, topological indices). ucsb.edu

Geometrical (3D): Based on the 3D structure (e.g., molecular surface area, volume).

Physicochemical: Properties like logP (lipophilicity) and polarizability. ucsb.edu

Quantum Chemical: Derived from QM calculations (e.g., HOMO/LUMO energies, dipole moment). ucsb.edu

A crucial step in QSAR modeling is selecting a small subset of relevant descriptors that are highly correlated with the activity but not highly intercorrelated. researchgate.netnih.gov This prevents overfitting and results in a more robust and interpretable model. kg.ac.rs

Validation is essential to ensure a QSAR model is reliable and has predictive capability for new compounds. basicmedicalkey.comsemanticscholar.org The process involves two main strategies: internal validation and external validation. basicmedicalkey.comnih.gov

Internal Validation: Uses the initial training data to assess the model's robustness. A common method is leave-one-out cross-validation (LOO-CV), where the model is repeatedly built with one compound removed and then used to predict the activity of that removed compound. The results are compiled to calculate the cross-validated correlation coefficient (Q²). scielo.br

External Validation: The dataset is split into a training set (to build the model) and a test set (to evaluate its predictive power on "unseen" data). nih.govnih.gov The model's performance on the test set provides a more objective measure of its real-world predictive ability.

Table 3: Key Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Acceptable Value | Description |

| Coefficient of Determination | R² | > 0.6 | Measures the goodness-of-fit of the model to the training data. scielo.br |

| Cross-Validated R² | Q² or R²cv | > 0.5 | A measure of the model's internal predictive ability, obtained from cross-validation. mdpi.comscielo.br |

| Adjusted R² | R²adj | Close to R² | R² adjusted for the number of descriptors in the model to penalize for complexity. nih.gov |

| Predicted R² for Test Set | R²pred | > 0.5 | Measures the model's ability to predict the activity of an external test set. |

| Root Mean Square Error (RMSE) | RMSEC/RMSEP | As low as possible | Represents the average deviation between predicted and observed values for the calibration (C) or prediction (P) sets. |

These thresholds are generally accepted guidelines in the field. scielo.br

Investigation of Non-Covalent Interactions and Bonding Motifs

Non-covalent interactions are weaker than covalent bonds but are fundamental to molecular structure, stability, and recognition processes. mdpi.comfrontiersin.org For this compound, several types of non-covalent interactions are significant:

Hydrogen Bonds: The N-H group in the carbamate linkage can act as a hydrogen bond donor, while the two oxygen atoms (the carbonyl and ester oxygens) can act as hydrogen bond acceptors. These interactions are crucial for binding to biological receptors and for self-assembly.

Van der Waals Forces: These are ubiquitous, weak attractions arising from temporary fluctuations in electron density. The alkyl portions of the molecule (isopropyl and isoamyl groups) will primarily interact via these forces, contributing to hydrophobic interactions.

π-Interactions: The aromatic thymol ring can participate in π-π stacking with other aromatic systems (e.g., aromatic amino acid residues in a protein) or cation-π interactions.

Dipole-Dipole Interactions: The polar carbamate group creates a significant dipole moment in the molecule, allowing it to engage in electrostatic interactions with other polar molecules.

Analysis of these interactions, often done using quantum theory or molecular dynamics, can reveal important bonding motifs that dictate how this compound interacts with itself in a condensed phase or with a biological target. frontiersin.org For example, the formation of an intramolecular hydrogen bond between the N-H group and the phenolic oxygen could influence the molecule's preferred conformation and reactivity. nih.gov

Structure Activity Relationship Sar Profiling of Thymyl N Isoamylcarbamate Derivatives

Design and Synthesis of Analogs for Systematic SAR Elucidation

The systematic elucidation of the SAR for thymyl n-isoamylcarbamate would necessitate the design and synthesis of a library of analogs. This process typically involves the independent modification of the three main structural components of the molecule: the thymol (B1683141) backbone, the carbamate (B1207046) linker, and the N-isoamyl substituent.

Modification of the Thymol Moiety: The synthesis of analogs with variations in the thymol ring would involve introducing or altering substituents on the aromatic ring. Key modifications could include:

Altering the position of the isopropyl and methyl groups.

Replacing the isopropyl group with other alkyl groups of varying size and branching.

Introducing electron-donating or electron-withdrawing groups onto the aromatic ring to probe the electronic requirements for activity.

The general synthetic route to these thymol-based carbamates often starts with the reaction of the corresponding phenol (B47542) (thymol or its analog) with an isocyanate or by a multi-step process involving the formation of a chloroformate followed by reaction with an amine.

Modification of the Carbamate Linker: The carbamate functional group is a critical component, and its modification can provide insights into its role in binding and reactivity. Potential modifications include:

Replacement of the oxygen atom with sulfur to form thiocarbamates.

Introduction of a second N-substituent to create a tertiary carbamate.

Modification of the N-isoamyl Group: The N-alkyl substituent on the carbamate is a key determinant of lipophilicity and steric interactions. A systematic variation of this group is essential for SAR studies. Analogs would be synthesized with a range of N-alkyl groups, including:

Linear alkyl chains of varying lengths (e.g., methyl, ethyl, propyl, butyl, hexyl).

Branched alkyl groups (e.g., isopropyl, isobutyl, sec-butyl, tert-butyl).

Cyclic alkyl groups (e.g., cyclopropyl, cyclopentyl, cyclohexyl).

Aryl or aralkyl groups (e.g., phenyl, benzyl).

The synthesis of these N-substituted carbamates is typically achieved by reacting thymyl chloroformate with the corresponding primary or secondary amine.

A representative synthetic scheme for the preparation of thymyl N-alkylcarbamate analogs is shown below:

Scheme 1: General Synthesis of Thymyl N-Alkylcarbamate Analogs

[Thymol] + [Phosgene or Triphosgene] -> [Thymyl Chloroformate]

[Thymyl Chloroformate] + [R-NH2] -> [Thymyl N-Alkylcarbamate]

Where R represents various alkyl or aryl groups.

Identification of Key Pharmacophoric Elements for Biological Activity

A pharmacophore model for this compound would highlight the essential structural features required for its biological activity. Based on the general understanding of thymol and carbamate bioactivity, the key pharmacophoric elements can be hypothesized as follows:

The Carbamate Moiety (Hydrogen Bonding Region and Reactive Center): The carbamate group is a critical pharmacophoric feature. The carbonyl oxygen and the N-H group can act as hydrogen bond acceptors and donors, respectively, enabling interactions with amino acid residues in a biological target. In the case of acetylcholinesterase inhibition, the carbamate acts as a substrate that carbamylates a serine residue in the active site, leading to reversible inhibition of the enzyme. nih.gov

The N-isoamyl Group (Hydrophobic/Steric Region): The isoamyl group is a significant contributor to the molecule's lipophilicity, which influences its absorption, distribution, and ability to cross biological membranes. Its size and shape are also critical for fitting into specific binding pockets.

A hypothetical pharmacophore model for this compound is presented below:

| Pharmacophoric Feature | Structural Component | Putative Role in Biological Activity |

| Aromatic/Hydrophobic Region | Thymol Ring | Hydrophobic interactions, membrane permeability |

| Hydrogen Bond Acceptor | Carbamate Carbonyl Oxygen | Interaction with target protein residues |

| Hydrogen Bond Donor | Carbamate N-H Group | Interaction with target protein residues |

| Hydrophobic/Steric Region | N-isoamyl Group | Lipophilicity, binding pocket interactions |

Influence of Substituent Variations on Mechanistic Potency and Selectivity

The potency and selectivity of this compound derivatives are expected to be highly dependent on the nature of the substituents on the thymol ring and the N-alkyl portion of the carbamate.

Influence of N-Alkyl Substituents: Studies on other N-alkyl carbamates have shown that the length and branching of the alkyl chain can significantly impact biological activity. For instance, in the context of cholinesterase inhibition, N-propyl carbamates have been found to be more potent inhibitors than their corresponding N-methyl or N-ethyl analogs. nih.gov This suggests that an optimal chain length exists for fitting into the active site of the enzyme.

The lipophilicity conferred by the N-alkyl group is also a critical factor. Generally, an increase in alkyl chain length leads to higher lipophilicity, which can enhance membrane permeability and access to the target site. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

Table 1: Predicted Influence of N-Alkyl Chain Variation on the Biological Activity of Thymyl Carbamates

| N-Alkyl Substituent | Expected Impact on Lipophilicity | Predicted Effect on Potency | Rationale |

|---|---|---|---|

| Methyl | Low | Moderate | Reduced hydrophobic interactions |

| Ethyl | Moderate | Moderate to High | Improved balance of lipophilicity and solubility |

| n-Propyl | Moderate to High | High | Potentially optimal fit in the binding pocket |

| n-Butyl | High | Moderate to High | Increased hydrophobic interactions, potential for steric hindrance |

| isoamyl | High | High | The parent compound, likely has a favorable balance of properties |

Stereochemical Effects on Biological Interactions

Stereochemistry can play a significant role in the biological activity of chiral molecules. Although thymol itself is achiral, the introduction of certain substituents on the thymol ring or on the N-alkyl chain of the carbamate could create chiral centers.

For instance, if the isopropyl group on the thymol ring were replaced with a sec-butyl group, a chiral center would be introduced. Similarly, if the N-isoamyl group were replaced with a chiral substituent, such as 2-butylamine, the resulting carbamate would exist as a pair of enantiomers.

It is well-established that enantiomers of a chiral drug can exhibit different pharmacological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the different stereoisomers of a molecule. One enantiomer may bind with high affinity to the target, while the other may have low or no affinity.

Therefore, if chiral analogs of this compound were to be synthesized, it would be crucial to separate the enantiomers and evaluate their biological activities independently to determine if the activity is stereospecific. A systematic evaluation of thymol derivatives has highlighted the presence of stereogenic centers in many naturally occurring and synthetic analogs. researchgate.net

Advanced Applications of Thymyl N Isoamylcarbamate in Chemical Research

Utilization as Biochemical Probes in Mechanistic Studies

The carbamate (B1207046) functional group is a well-established pharmacophore known for its ability to inhibit serine hydrolases, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Carbamates typically act as "pseudo-irreversible" inhibitors, carbamylating the serine residue in the enzyme's active site. nih.govresearchgate.net This mechanism of action makes carbamate-containing molecules valuable as biochemical probes to study the structure and function of these enzymes.

Thymyl n-isoamylcarbamate, by virtue of its carbamate group, could theoretically serve as a probe in mechanistic studies of cholinesterases or other serine hydrolases. The thymol (B1683141) and n-isoamyl groups would influence its binding affinity and selectivity for the target enzyme. For instance, the bulky and lipophilic nature of the thymol moiety could lead to specific interactions within the active site gorge of cholinesterases, potentially at the peripheral anionic site. nih.gov

Table 1: Potential Mechanistic Insights from this compound as a Biochemical Probe

| Area of Investigation | Potential Information Gained |

| Enzyme Kinetics | Determination of inhibition constants (Ki) and carbamylation rates (k2) to quantify potency and reactivity. |

| Structure-Activity Relationships | Comparison with other carbamates to understand how the thymol and n-isoamyl groups affect binding and inhibition. |

| Active Site Mapping | Use in conjunction with site-directed mutagenesis to identify key amino acid residues involved in binding the thymol moiety. |

| Enzyme Conformation | Studying changes in enzyme conformation upon binding of the inhibitor. |

Role in Organic Synthesis as a Protecting Group for Aminesjocpr.compjsir.org

In organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org Carbamates are one of the most common and versatile protecting groups for amines. masterorganicchemistry.com The nitrogen atom in a carbamate is significantly less nucleophilic than in a free amine because its lone pair of electrons is delocalized by resonance with the adjacent carbonyl group. masterorganicchemistry.com

The general structure of this compound, however, does not lend itself to the conventional use as a protecting group for a primary or secondary amine. Instead, it is the product of a reaction that could be used to protect an amine. The formation of a carbamate involves the reaction of an amine with a chloroformate or another activated carbonyl species. In the case of this compound, it is synthesized from isoamylamine (B31083) and thymyl chloroformate. drugfuture.com

While this compound itself is not a protecting group, the underlying carbamate linkage is central to this application. Various carbamate protecting groups are chosen based on their stability and the conditions required for their removal (deprotection).

Table 2: Common Carbamate Protecting Groups and Their Deprotection Conditions

| Protecting Group | Abbreviation | Structure of Protecting Agent | Typical Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong acid (e.g., trifluoroacetic acid) |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) |

The stability of the carbamate bond in this compound to various reagents would determine its suitability within a synthetic sequence if it were part of a larger molecule where the isoamylamine was the substrate to be protected. The thymyl group would likely be cleaved under conditions that hydrolyze esters.

Integration into Advanced Materials Science Research (e.g., Degradable Polymers, if applicable)uq.edu.au

The application of this compound in advanced materials science is not documented. However, its constituent components, particularly thymol, have been explored in the development of functional polymers. Thymol is a natural, biodegradable compound with known antimicrobial properties. rsc.org There is growing interest in incorporating such natural molecules into polymers to create materials with enhanced functionalities, such as antimicrobial surfaces or biodegradable plastics.

Hypothetically, a monomer derived from this compound could be synthesized and polymerized. The carbamate linkage, being susceptible to hydrolysis, could impart a degree of degradability to the polymer backbone. The pendant thymol groups could then be released upon degradation, potentially providing antimicrobial activity to the surrounding environment. This could be relevant in the design of biodegradable packaging materials or biomedical devices where preventing microbial growth is important.

While this is a speculative application, the covalent attachment of thymol to hybrid materials has been shown to confer biocompatibility and antimicrobial activity, suggesting the potential utility of thymol-containing building blocks in materials science. rsc.org

Analytical Methodologies for Detection and Quantification in Research Samples (beyond basic ID)

Advanced analytical methods for the specific detection and quantification of this compound in complex research samples would likely rely on modern chromatographic and mass spectrometric techniques, which are widely used for the analysis of other carbamates, such as pesticides. taylorfrancis.com

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector would be a primary method for the analysis of this non-volatile and thermally labile compound.

Reversed-Phase HPLC: A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a standard starting point for method development.

Detection:

UV-Vis Detection: The aromatic ring of the thymol moiety would allow for detection by UV-Vis spectrophotometry.

Mass Spectrometry (LC-MS): For higher sensitivity and selectivity, coupling HPLC to a mass spectrometer would be the method of choice. Electrospray ionization (ESI) in positive ion mode would likely be effective for generating protonated molecular ions [M+H]+ for detection. Tandem mass spectrometry (LC-MS/MS) would provide even greater specificity through the monitoring of specific fragmentation patterns. uq.edu.au

Gas Chromatography (GC) may be less suitable for the direct analysis of intact this compound due to the thermal lability of the carbamate group, which can lead to degradation in the hot injector port. However, GC-MS could be used for the analysis of its degradation products, such as thymol, after a derivatization step.

Table 3: Potential Analytical Parameters for this compound Analysis by LC-MS/MS

| Parameter | Description |

| Precursor Ion | The mass-to-charge ratio (m/z) of the protonated molecule. |

| Product Ions | Specific fragment ions generated by collision-induced dissociation of the precursor ion. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be accurately and precisely measured. |

| Matrix Effects | The influence of other components in the sample matrix on the ionization and detection of the analyte. |

The development of a robust analytical method would require optimization of sample preparation (e.g., solid-phase extraction for cleanup and concentration), chromatographic conditions, and mass spectrometer parameters. nih.gov

Future Directions and Emerging Research Avenues for Thymyl N Isoamylcarbamate

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability

The principles of green chemistry are increasingly guiding the development of new chemical syntheses, emphasizing the need for processes that are both efficient and environmentally benign. The concept of atom economy, which measures the efficiency of a reaction in converting reactants into the desired product, is a key metric in this regard. primescholars.comwikipedia.org Future research into the synthesis of Thymyl n-isoamylcarbamate will likely prioritize the development of novel pathways that maximize atom economy.

Current synthetic approaches may involve multi-step processes with the potential for significant waste generation. rsc.org A primary goal for future synthetic strategies will be to minimize byproducts and the use of hazardous reagents. primescholars.com This could involve the exploration of catalytic methods, which often proceed with high selectivity and efficiency. wikipedia.org For instance, the development of a one-pot synthesis from readily available starting materials would represent a significant advancement in terms of both sustainability and cost-effectiveness.

Table 1: Comparison of Potential Synthetic Pathways for this compound

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Traditional Synthesis | Established methodology. | May have lower atom economy and generate more waste. |

| Catalytic Synthesis | High atom economy, potential for milder reaction conditions. wikipedia.org | Catalyst development and optimization can be time-consuming. |

| Biocatalytic Synthesis | High selectivity, environmentally friendly. | Enzyme stability and substrate scope may be limiting. |

| Flow Chemistry | Improved safety, scalability, and process control. | Initial setup costs can be high. |

The ideal synthetic route would not only be efficient in terms of atom economy but also utilize renewable starting materials and environmentally friendly solvents. Research in this area will be crucial for the sustainable production of this compound for further investigation and potential applications.

Discovery of Undiscovered Molecular Targets and Interaction Mechanisms

While the primary biological activities of many carbamates are associated with their role as cholinesterase inhibitors, the full spectrum of molecular targets for this compound may be broader. mdpi.comnih.gov Future research should aim to identify and characterize novel molecular targets to elucidate its complete mechanism of action. This exploration could reveal previously unknown biological pathways and potential therapeutic applications.

The thymol (B1683141) moiety of the molecule suggests potential interactions with targets beyond acetylcholinesterase, as thymol itself exhibits a range of pharmacological properties, including anti-inflammatory and anticancer effects. nih.govresearchgate.net Investigating whether this compound retains or modifies these activities is a key research question. Techniques such as affinity chromatography, proteomics, and genetic screening could be employed to pull down and identify binding partners of the compound within a cellular context.

Understanding the precise molecular interactions is also critical. Molecular docking and simulation studies can provide insights into the binding modes of this compound with its targets. mdpi.com These computational approaches, combined with experimental validation through techniques like X-ray crystallography or NMR spectroscopy, can reveal the key residues and forces driving the interaction, which is essential for understanding its biological effects and for the rational design of more potent and selective analogs.

Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding

A systems biology approach, which integrates experimental data with computational modeling, offers a powerful framework for a holistic understanding of the effects of this compound on biological systems. drugtargetreview.comnih.gov Rather than focusing on a single molecular target, systems biology aims to elucidate the compound's impact on entire cellular networks and pathways.

By combining "omics" data (genomics, transcriptomics, proteomics, and metabolomics) with computational models, researchers can construct a comprehensive picture of the cellular response to the compound. drugtargetreview.com For example, transcriptomic analysis could reveal changes in gene expression profiles following treatment, providing clues about the signaling pathways that are perturbed. Proteomic and metabolomic studies can further delineate the downstream consequences of these changes.

Computational Design of Advanced Carbamate-Based Probes and Research Tools

Computational chemistry and molecular modeling are invaluable tools for the rational design of new molecules with specific properties. nih.govacs.org In the context of this compound, computational methods can be employed to design advanced chemical probes and research tools based on its carbamate (B1207046) scaffold. These tools can be used to further investigate its biological functions and to explore the roles of its molecular targets.

For instance, structure-activity relationship (SAR) studies, guided by computational modeling, can be used to design analogs of this compound with improved potency, selectivity, or pharmacokinetic properties. mdpi.com Molecular docking and dynamics simulations can predict how modifications to the chemical structure will affect binding to its targets.

Furthermore, computational approaches can aid in the design of photoaffinity labels or other reactive probes that can be used to covalently label and identify the binding partners of this compound in a complex biological milieu. The development of such sophisticated research tools will be instrumental in advancing our understanding of the molecular mechanisms underlying the biological activities of this and related carbamate compounds.

Q & A

Q. How can reaction conditions be optimized to scale up this compound synthesis without compromising purity?

- Methodological Answer :

- Use design of experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading).

- Monitor reaction progress via TLC or inline IR spectroscopy.

- For large-scale purification, consider fractional distillation or recrystallization, guided by solubility data from small-scale trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.